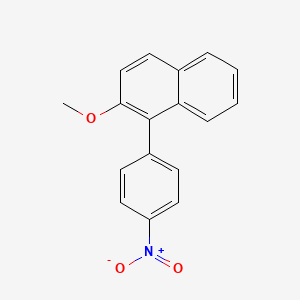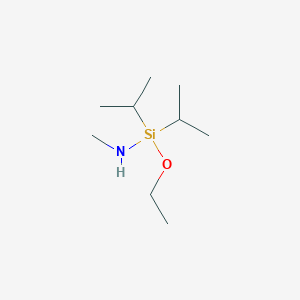
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine is a synthetic peptide composed of five amino acids: L-glutamine, L-phenylalanine, glycine (three residues), and L-asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (L-asparagine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, glycine, L-phenylalanine, L-glutamine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the phenylalanine residue.
Substitution: Reactions involving the replacement of specific functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Specific reagents depending on the target functional group.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigating potential therapeutic effects and drug delivery mechanisms.
Materials Science: Developing peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The peptide’s structure allows it to form specific interactions with target molecules, potentially modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-glutamine
- L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-serine
- L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-tyrosine
Uniqueness
L-Glutaminyl-L-phenylalanylglycylglycylglycyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions in various environments, making it valuable for diverse research applications.
Properties
CAS No. |
868170-41-6 |
|---|---|
Molecular Formula |
C24H34N8O9 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H34N8O9/c25-14(6-7-17(26)33)22(38)32-15(8-13-4-2-1-3-5-13)23(39)30-11-20(36)28-10-19(35)29-12-21(37)31-16(24(40)41)9-18(27)34/h1-5,14-16H,6-12,25H2,(H2,26,33)(H2,27,34)(H,28,36)(H,29,35)(H,30,39)(H,31,37)(H,32,38)(H,40,41)/t14-,15-,16-/m0/s1 |
InChI Key |
XIJNCZPFYUELEJ-JYJNAYRXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)

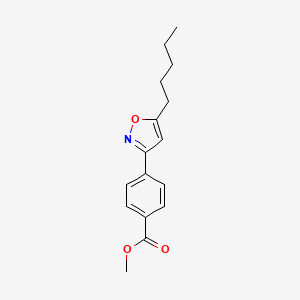
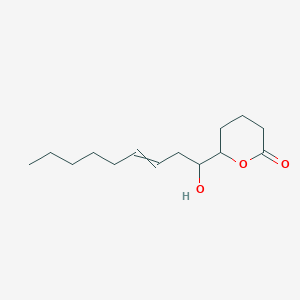
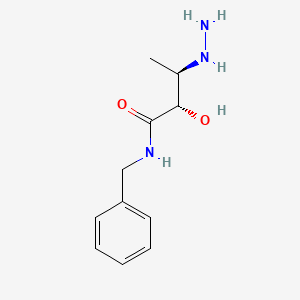
![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)
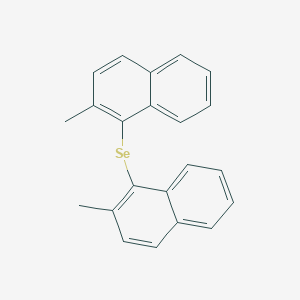
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)
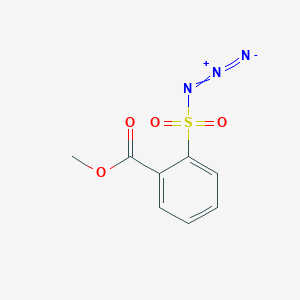
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)
